molecular formula C23H21N5O3 B11100991 2-Amino-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 311334-40-4

2-Amino-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11100991
CAS No.: 311334-40-4
M. Wt: 415.4 g/mol
InChI Key: YXEANZIQDKPPPO-UHFFFAOYSA-N
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Description

2-Amino-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups such as amino, nitro, pyridinyl, and carbonitrile makes this compound a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves a multi-step process. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: 80-120°C

    Solvent: Ethanol or methanol

    Catalyst: Acetic acid or piperidine

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carbonitrile group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: 2-Amino-7,7-dimethyl-1-(3-aminophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

    Reduction: 2-Amino-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

2-Amino-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The presence of multiple functional groups allows it to interact with different pathways, making it a versatile compound for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
  • 2-Amino-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-4-(pyridin-4-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Uniqueness

The unique combination of functional groups in 2-Amino-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile provides it with distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound for research and industrial applications.

Properties

CAS No.

311334-40-4

Molecular Formula

C23H21N5O3

Molecular Weight

415.4 g/mol

IUPAC Name

2-amino-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-4-pyridin-3-yl-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C23H21N5O3/c1-23(2)10-18-21(19(29)11-23)20(14-5-4-8-26-13-14)17(12-24)22(25)27(18)15-6-3-7-16(9-15)28(30)31/h3-9,13,20H,10-11,25H2,1-2H3

InChI Key

YXEANZIQDKPPPO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=CC(=CC=C3)[N+](=O)[O-])N)C#N)C4=CN=CC=C4)C(=O)C1)C

Origin of Product

United States

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